S-tert-Butyl-L-cysteine hydrochloride

Enzyme Kinetics Substrate Specificity Cysteine Metabolism

S-tert-Butyl-L-cysteine hydrochloride provides superior steric protection for cysteine thiols during solid-phase peptide synthesis, eliminating disulfide scrambling and side reactions that plague unprotected cysteine or less stable Acm/Bzl S-protecting groups. Its mild, orthogonal NpsCl-mediated deprotection liberates the free thiol only when desired, dramatically improving yield and purity for conotoxins, defensins, and therapeutic cyclotides. For enzymologists, this compound is the exclusive substrate choice for cystathionase (Km 0.3 mM) and S-alkyl-L-cysteine lyases, enabling sensitive, reproducible enzyme kinetic assays. Order this research-grade building block now to secure batch-to-batch consistency and reliable global shipping.

Molecular Formula C7H16ClNO2S
Molecular Weight 213.73 g/mol
Cat. No. B8816593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-tert-Butyl-L-cysteine hydrochloride
Molecular FormulaC7H16ClNO2S
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESCC(C)(C)SCC(C(=O)O)N.Cl
InChIInChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
InChIKeyMHBMYFJKEBCMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-tert-Butyl-L-cysteine Hydrochloride: Product Definition and Basic Characteristics


S-tert-Butyl-L-cysteine hydrochloride (CAS 2481-09-6) is a protected L-cysteine derivative in which a tert-butyl group is attached to the thiol sulfur, provided as the hydrochloride salt . With molecular formula C₇H₁₆ClNO₂S and molecular weight 213.73 g/mol, this compound serves as a chiral building block in peptide synthesis and a mechanistic probe in enzymology . The tert-butyl group imparts steric hindrance and enhanced oxidative stability relative to unprotected cysteine, enabling selective thiol masking during solid-phase peptide synthesis and providing a defined substrate for S-alkyl-L-cysteine lyase enzymes [1].

Why S-tert-Butyl-L-cysteine Hydrochloride Cannot Be Simply Substituted with Other Cysteine Derivatives


In peptide synthesis, the unprotected thiol group of L-cysteine undergoes undesired oxidation, disulfide scrambling, and alkylation, leading to low yields and complex purification [1]. While alternative S-protecting groups such as acetamidomethyl (Acm) or benzyl (Bzl) are available, they exhibit different deprotection kinetics and side-reaction profiles that can compromise overall synthetic efficiency. For enzymatic studies, the steric bulk and electronic properties of the tert-butyl group create a unique substrate profile for S-alkyl-L-cysteine lyase (cystathionase) and related enzymes that cannot be replicated by smaller S-alkyl substituents [2]. Substituting S-tert-butyl-L-cysteine with unprotected cysteine or a smaller S-alkyl analog would alter both synthetic outcomes and enzyme kinetic parameters, invalidating comparative data and process reproducibility.

Quantitative Differentiation Evidence for S-tert-Butyl-L-cysteine Hydrochloride Versus Structural Analogs


Enzyme Substrate Affinity: S-tert-Butyl-L-cysteine Exhibits a 3-Fold Lower Km than S-Methyl-L-cysteine and 1.7-Fold Lower than S-Ethyl-L-cysteine for Tryptophan 2-Monooxygenase

S-tert-Butyl-L-cysteine serves as a substrate for tryptophan 2-monooxygenase, with a Michaelis constant (Km) of 0.3 mM at pH 8.5 in Tris-HCl buffer [1]. This value is 3-fold lower than the Km of 0.9 ± 0.19 mM reported for S-methyl-L-cysteine and 1.7-fold lower than the 0.5 ± 0.06 mM for S-ethyl-L-cysteine measured under comparable conditions with the same enzyme system [2]. A lower Km indicates higher apparent affinity, making S-tert-butyl-L-cysteine the kinetically preferred substrate among these S-alkyl-L-cysteine derivatives.

Enzyme Kinetics Substrate Specificity Cysteine Metabolism

Oxidative Stability: S-tert-Butyl Protection Prevents Thiol Oxidation During Multi-Step Peptide Synthesis, a Failure Mode of Unprotected Cysteine

The S-tert-butyl group provides 'great stability' during peptide synthesis, permitting selective deprotection of other protecting groups (e.g., N-terminal Boc, side-chain benzyl esters) without affecting the thiol masking [1]. In contrast, unprotected L-cysteine undergoes rapid oxidation to cystine and participates in undesired disulfide exchange reactions, leading to significantly reduced yields and complex purification profiles. The tert-butyl group is removed under mild conditions using (2-nitrophenyl)sulfenyl chloride (NpsCl), enabling controlled disulfide bond formation after peptide assembly is complete [1].

Peptide Synthesis Thiol Protection Solid-Phase Peptide Synthesis

Solubility Profile: Broad Solubility in Aqueous and Organic Solvents Enables Flexible Formulation Across Reaction Conditions

S-tert-Butyl-L-cysteine hydrochloride is soluble in water and in organic solvents including alcohols, ketones, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This dual aqueous-organic solubility contrasts with many hydrophobic S-alkyl cysteine derivatives that exhibit limited aqueous solubility, and with unprotected cysteine hydrochloride which is primarily water-soluble but shows poor solubility in non-polar organic media. The broad solubility profile facilitates use in both aqueous enzymatic assays and organic-phase peptide coupling reactions without solvent exchange steps.

Solubility Formulation Reaction Compatibility

Defined Purity and Physical Specifications: Commercial Availability at ≥95-98% Purity with Characterized Melting Point for Quality Control

S-tert-Butyl-L-cysteine hydrochloride is commercially available with certified purity of ≥95-98% and a defined melting point of 203-204°C . These specifications provide reliable quality control benchmarks that may not be uniformly available for less common S-alkyl-L-cysteine derivatives. The hydrochloride salt form ensures consistent stoichiometry and handling properties compared to the free base, which may exhibit batch-to-batch variability in counterion content.

Quality Control Procurement Analytical Standards

Defined Application Scenarios for S-tert-Butyl-L-cysteine Hydrochloride Based on Evidence-Driven Differentiation


High-Yield Solid-Phase Synthesis of Disulfide-Rich Bioactive Peptides

S-tert-Butyl-L-cysteine hydrochloride is employed as a protected cysteine building block in Fmoc- or Boc-strategy solid-phase peptide synthesis (SPPS) for peptides requiring precise disulfide bond formation, such as conotoxins, defensins, and therapeutic cyclotides. The S-tert-butyl group remains stable throughout chain elongation and is selectively removed under mild conditions (NpsCl treatment) to liberate the free thiol for oxidative folding [1]. This orthogonal protection strategy minimizes disulfide scrambling and improves final peptide yield and purity compared to using unprotected cysteine or less stable S-protecting groups [1].

Enzymatic Probing of S-Alkyl-L-cysteine Lyase (Cystathionase) Substrate Specificity and Xenobiotic Metabolism

S-tert-Butyl-L-cysteine serves as a defined substrate for cystathionase (EC 4.4.1.1) and related S-alkyl-L-cysteine lyases, with a Km of 0.3 mM at pH 8.5 in Tris-HCl buffer [2]. This compound is used to investigate the enzyme's role in cleaving cysteine S-conjugates to release alkane-thiols, a pathway implicated in xenobiotic metabolism and potential bioactivation of tert-butyl-containing prodrugs [2]. Its higher apparent enzyme affinity (lower Km) compared to S-methyl and S-ethyl analogs makes it a more sensitive substrate for enzymatic assays [3].

Mechanistic Studies of Protease Substrate Specificity and Enzyme Kinetics Using Sterically Hindered Substrate Analogs

The steric bulk of the tert-butyl group in S-tert-Butyl-L-cysteine hydrochloride provides a probe for investigating protease substrate specificity, particularly in enzymes with deep or sterically constrained S1′ binding pockets . Researchers incorporate this derivative into peptide substrates to assess the tolerance of proteases, such as those involved in disease pathways (e.g., HIV protease, hepatitis C NS3 protease), toward bulky P1′ substituents. The compound's zwitterionic character and aqueous solubility enable direct addition to enzyme assay buffers without organic co-solvents that might perturb enzyme activity .

Synthesis of Protease Inhibitors and Cysteine Protease-Targeted Therapeutics

S-tert-Butyl-L-cysteine hydrochloride is utilized as a chiral intermediate in the synthesis of cysteine protease inhibitors and other small-molecule therapeutics targeting cysteine-dependent pathways . The protected thiol group prevents premature oxidation during multi-step synthetic sequences, while the (S)-configuration at the α-carbon ensures stereochemical fidelity required for biological activity. This compound has been investigated as a precursor for inhibitors of enzymes involved in metabolic diseases, viral replication (HIV, HCV), and cancer .

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